Cas no 899958-86-2 (N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide)

N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide structure
899958-86-2 structure
商品名:N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide
CAS番号:899958-86-2
MF:C20H19N3O5S3
メガワット:477.576960802078
CID:5490095

N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide 化学的及び物理的性質

名前と識別子

    • N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
    • N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide
    • インチ: 1S/C20H19N3O5S3/c24-19(13-5-7-23(8-6-13)31(25,26)18-2-1-9-29-18)22-20-21-15(11-30-20)14-3-4-16-17(10-14)28-12-27-16/h1-4,9-11,13H,5-8,12H2,(H,21,22,24)
    • InChIKey: VICDPNXZYJXMBO-UHFFFAOYSA-N
    • ほほえんだ: N1(S(C2SC=CC=2)(=O)=O)CCC(C(NC2=NC(C3=CC=C4OCOC4=C3)=CS2)=O)CC1

N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2727-0175-40mg
N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide
899958-86-2 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2727-0175-30mg
N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide
899958-86-2 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2727-0175-1mg
N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide
899958-86-2 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2727-0175-10mg
N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide
899958-86-2 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2727-0175-2mg
N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide
899958-86-2 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2727-0175-10μmol
N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide
899958-86-2 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2727-0175-50mg
N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide
899958-86-2 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2727-0175-100mg
N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide
899958-86-2 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2727-0175-2μmol
N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide
899958-86-2 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2727-0175-5mg
N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide
899958-86-2 90%+
5mg
$69.0 2023-05-16

N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide 関連文献

N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamideに関する追加情報

N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide: A Comprehensive Overview

The compound with CAS No 899958-86-2, known as N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its complex structure, which incorporates multiple heterocyclic rings and functional groups, making it a promising candidate for various applications in drug discovery and development.

N-Acylpiperidine derivatives have been extensively studied due to their potential as bioactive agents. The benzodioxole moiety in this compound is known for its ability to enhance the stability and bioavailability of molecules, while the thiazole ring contributes to its pharmacokinetic properties. Recent studies have highlighted the importance of sulfonamide groups in modulating the activity of such compounds, particularly in terms of their ability to interact with biological targets such as enzymes and receptors.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Researchers have employed various strategies, including cross-coupling reactions and protecting group chemistry, to construct the intricate framework of this molecule. The incorporation of the thiophene sulfonyl group has been shown to significantly influence the electronic properties of the compound, thereby affecting its overall reactivity and selectivity.

Recent advancements in computational chemistry have enabled scientists to perform detailed molecular docking studies on this compound. These studies have revealed potential interactions with key biological targets, such as kinases and proteases, which are implicated in various diseases including cancer and inflammatory disorders. The piperidine ring in the molecule plays a crucial role in these interactions, acting as a scaffold that facilitates binding to target proteins.

In terms of biological activity, this compound has demonstrated potent inhibitory effects against several enzymes associated with neurodegenerative diseases. For instance, it has shown remarkable activity against beta-secretase, an enzyme involved in the pathogenesis of Alzheimer's disease. This finding has sparked interest in exploring its potential as a therapeutic agent for treating neurodegenerative conditions.

The structural versatility of this compound also makes it an attractive candidate for further modifications. By altering substituents on the benzodioxole, thiazole, or thiophene sulfonyl groups, researchers can potentially enhance its pharmacokinetic profile or expand its spectrum of biological activities. Such modifications could lead to the development of more effective drugs with fewer side effects.

From an environmental standpoint, the synthesis and application of this compound are designed to minimize ecological impact. Green chemistry principles have been integrated into its production process, ensuring that waste generation and energy consumption are kept to a minimum. This approach aligns with global efforts to promote sustainable practices in pharmaceutical research.

In conclusion, N-Acylpiperidine derivatives like CAS No 899958-86-2 represent a promising class of compounds with diverse applications in drug discovery. Their unique structural features and bioactive properties make them valuable tools for addressing unmet medical needs. As research continues to uncover new insights into their mechanisms of action and potential uses, this class of compounds is expected to play an increasingly important role in advancing therapeutic interventions across various disease areas.

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